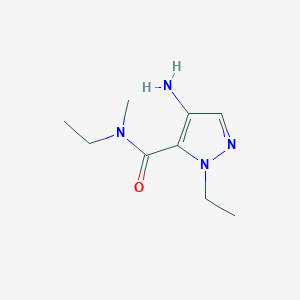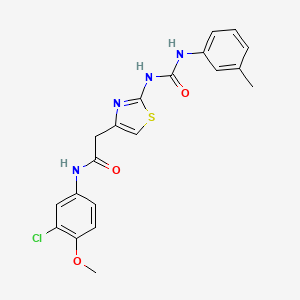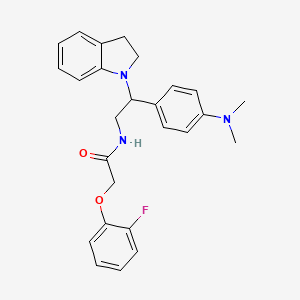
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C26H28FN3O2 and its molecular weight is 433.527. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
New Synthesis Methods
- Development of Novel Synthesis Techniques : A study by Rádl et al. (2008) describes a new methodology for preparing indole derivatives with a 2-(dialkylamino)-ethyl substituent, applicable to the synthesis of compounds like rizatriptan. This showcases advanced synthesis techniques relevant to N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide (Rádl et al., 2008).
Medical Applications
Antiallergic Potential : Research by Menciu et al. (1999) explores N-(pyridin-4-yl)-(indol-3-yl)acetamides as potential antiallergic agents, which could relate to the antiallergic capabilities of similar compounds (Menciu et al., 1999).
Anticancer, Anti-Inflammatory, and Analgesic Activities : A study by Rani et al. (2014) investigates 2-(substituted phenoxy) acetamide derivatives for their anticancer, anti-inflammatory, and analgesic properties. This research could extend to similar compounds, demonstrating their therapeutic potential (Rani et al., 2014).
Biochemical Research
Antimicrobial Properties : Debnath and Ganguly (2015) synthesized acetamide derivatives to evaluate their antibacterial and antifungal activities. This suggests potential antimicrobial applications for similar compounds (Debnath & Ganguly, 2015).
Metal Ion Recognition and Fluoroionophores : Hong et al. (2012) developed fluoroionophores from derivatives that could chelate metal ions, indicating potential applications in metal ion detection and analysis (Hong et al., 2012).
Chemical Research
Structural Studies and Co-crystal Formation : Karmakar et al. (2009) explored the formation of co-crystals and salts of quinoline derivatives with amide bonds, which is relevant for understanding the structural properties and interactions of similar compounds (Karmakar et al., 2009).
Chemoselective Acetylation in Drug Synthesis : Magadum and Yadav (2018) focused on the chemoselective acetylation of 2-aminophenol, a step critical in synthesizing antimalarial drugs. This process can be related to the synthesis of acetamide derivatives (Magadum & Yadav, 2018).
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O2/c1-29(2)21-13-11-20(12-14-21)24(30-16-15-19-7-3-5-9-23(19)30)17-28-26(31)18-32-25-10-6-4-8-22(25)27/h3-14,24H,15-18H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDHFNAKTSVGJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2F)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Azidomethyl)imidazo[1,2-a]pyrimidine](/img/structure/B2475408.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2475410.png)
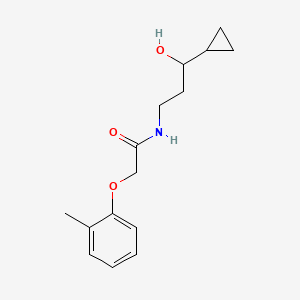
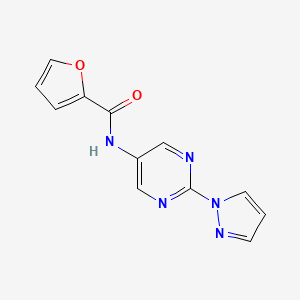
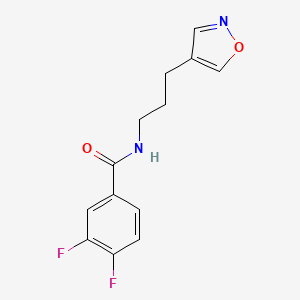
![1-[(5-Bromopyrimidin-2-yl)amino]-3-phenylpropan-2-ol](/img/structure/B2475417.png)
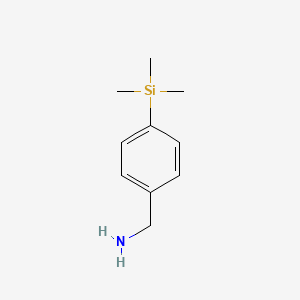
![(E)-N-[[2-[Acetyl(methyl)amino]phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2475420.png)

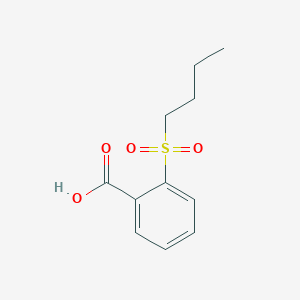
![N-Methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]but-2-ynamide](/img/structure/B2475427.png)
![3-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]quinoline](/img/structure/B2475428.png)
